

# Navigating the Landscape of Acquired Resistance to Sevabertinib in HER2-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sevabertinib |           |
| Cat. No.:            | B15611537    | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The recent accelerated FDA approval of **Sevabertinib** (Hyrnuo) has marked a significant advancement in the treatment of patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations.[1] As a potent, reversible tyrosine kinase inhibitor (TKI) of HER2 and, to some extent, EGFR, **Sevabertinib** has demonstrated promising efficacy in clinical trials.[2][3] [4][5][6] However, as with other targeted therapies, the emergence of acquired resistance is an anticipated clinical challenge. This guide provides a comprehensive comparison of potential acquired resistance mechanisms to **Sevabertinib**, contrasted with alternative therapies, and is supported by experimental data and detailed protocols to aid in further research.

While clinical data on acquired resistance mechanisms specific to **Sevabertinib** is still emerging from ongoing trials like SOHO-01, preclinical studies with other HER2 TKIs in NSCLC models offer valuable insights into the potential molecular pathways of resistance.[1][7] This guide will leverage this analogous data to provide a framework for understanding and investigating **Sevabertinib** resistance.

# Comparative Efficacy of Sevabertinib and Alternatives







The SOHO-01 clinical trial has been pivotal in establishing the efficacy of **Sevabertinib**. The trial demonstrated significant overall response rates (ORR) in patients with HER2-mutant NSCLC, both in those who were naïve to HER2-targeted therapy and in those who had previously been treated with other HER2-directed agents like antibody-drug conjugates (ADCs).[4][5][6]



| Therapy                                                                     | Patient<br>Population                                                             | Overall<br>Response<br>Rate (ORR) | Median Duration of Response (DoR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------|-----------------------------------|--------------------------------------------------|
| Sevabertinib                                                                | Previously<br>treated, HER2-<br>targeted therapy-<br>naïve (SOHO-01,<br>Cohort D) | 59.3% - 71%                       | 9.2 months                        | 8.3 - 9.6 months                                 |
| Previously<br>treated with<br>HER2-directed<br>ADCs (SOHO-<br>01, Cohort E) | 38%                                                                               | 7.0 - 8.5 months                  | 5.5 months                        |                                                  |
| Treatment-naïve<br>(SOHO-01,<br>Cohort F)                                   | 59.0% - 71%                                                                       | 11.0 months                       | Data immature                     |                                                  |
| Zongertinib                                                                 | Previously<br>treated, HER2<br>TKD mutations<br>(Beamion LUNG-<br>1)              | 71%                               | 14.1 months                       | 12.4 months                                      |
| Previously treated with HER2-directed ADCs (Beamion LUNG-1)                 | 48%                                                                               | Not Reported                      | Not Reported                      |                                                  |
| Trastuzumab<br>Deruxtecan (T-<br>DXd)                                       | Previously<br>treated, HER2-<br>mutant                                            | 52%                               | >9 months                         | Not Reported                                     |

Note: Data is compiled from multiple sources and different clinical trials, direct comparison should be made with caution.[2][5][6][8][9]



## **Acquired Resistance Mechanisms: A Comparative Overview**

Based on preclinical models of HER2 TKI resistance in NSCLC, several mechanisms can be anticipated for **Sevabertinib**. Here, we compare these potential mechanisms with those observed for other HER2-targeted therapies.

| Resistance<br>Mechanism                 | Sevabertinib<br>(Anticipated, based<br>on other HER2<br>TKIs)                         | Zongertinib<br>(Anticipated)                                                          | Trastuzumab<br>Deruxtecan<br>(Observed)                                                                  |
|-----------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| On-Target (Secondary<br>HER2 Mutations) | Yes (e.g., C805S in the kinase domain)                                                | Yes                                                                                   | Yes (mutations in the extracellular domain affecting antibody binding)                                   |
| Bypass Pathway<br>Activation            | - Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation | - Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation | - Payload resistance (e.g., loss of topoisomerase I expression)- Upregulation of other RTKs (e.g., EGFR) |
| Histologic<br>Transformation            | Possible                                                                              | Possible                                                                              | Less common                                                                                              |

### Quantitative Analysis of Acquired Resistance in a Preclinical Model

The following table summarizes in vitro data from a study on tarloxotinib, a pan-HER inhibitor, which provides a model for understanding potential resistance to HER2 TKIs like **Sevabertinib**.



| Cell Line | HER2 Mutation                | Treatment      | IC50 (nM) | Resistance<br>Mechanism                |
|-----------|------------------------------|----------------|-----------|----------------------------------------|
| Ba/F3     | HER2<br>A775_G776insY<br>VMA | Tarloxotinib-E | 2.5       | -                                      |
| Ba/F3-R   | HER2<br>A775_G776insY<br>VMA | Tarloxotinib-E | >1000     | Secondary<br>C805S mutation<br>in HER2 |
| H1781     | HER2<br>G776delinsVC         | Tarloxotinib-E | 5.2       | -                                      |
| H1781-R   | HER2<br>G776delinsVC         | Tarloxotinib-E | 87.5      | Increased HER3 expression              |

Data adapted from a study on tarloxotinib, a pan-HER inhibitor, in HER2-mutant cell lines.[10] [11]

#### **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate the HER2 signaling pathway, a potential resistance mechanism, and a typical experimental workflow for generating and analyzing resistant cell lines.





Click to download full resolution via product page

Caption: Simplified HER2 signaling pathway and the inhibitory action of Sevabertinib.





Click to download full resolution via product page

Caption: Potential acquired resistance mechanisms to Sevabertinib in NSCLC.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. onclive.com [onclive.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Safety and Efficacy of Sevabertinib (BAY 2927088) in HER2-Mutant Advanced Non-Small Cell Lung Cancer (NSCLC): Results From the Phase I/II SOHO-01 Trial - Conference Correspondent [conference-correspondent.com]
- 7. mdpi.com [mdpi.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Article from POCN's NSCLC Center of Excellence [pocncoe.com]
- 10. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Landscape of Acquired Resistance to Sevabertinib in HER2-Mutant NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#investigating-acquired-resistance-mechanisms-to-sevabertinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com